molecular formula C10H8Cl2O2 B1412828 3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid CAS No. 1807314-22-2

3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid

Cat. No.: B1412828
CAS No.: 1807314-22-2
M. Wt: 231.07 g/mol
InChI Key: GOSPIYACQCNKRK-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,4-dichloro-3-methylbenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dichloro-4-methylphenyl)prop-2-enoic acid: Similar structure but with different positions of chlorine and methyl groups.

    3-(2,4-Dichlorophenyl)prop-2-enoic acid: Lacks the methyl group on the phenyl ring.

    3-(2,4-Dichloro-3-methylphenyl)propanoic acid: Saturated derivative with a single bond instead of a double bond.

Uniqueness

3-(2,4-Dichloro-3-methylphenyl)prop-2-enoic acid is unique due to the specific positions of the chlorine atoms and the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichloro-3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-8(11)4-2-7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSPIYACQCNKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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